![molecular formula C10H11ClN4 B11799755 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine](/img/structure/B11799755.png)
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine
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Overview
Description
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 1,3-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrazole or pyrimidine rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor cell proliferation across various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were notably low, suggesting potent cytotoxic effects against these cancer types .
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.3 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases. In experimental models, compounds based on this structure demonstrated reduced inflammation markers, making them candidates for treating conditions like arthritis and other inflammatory disorders .
Antimicrobial Properties
Preliminary investigations suggest that certain derivatives of this compound possess antimicrobial activity against various bacterial strains. This characteristic is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against a panel of human cancer cell lines. The results indicated that modifications to the pyrazole moiety significantly influenced cytotoxicity, leading to the identification of a lead compound with an IC50 value below 10 µM against MCF-7 cells.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated that doses of the compound significantly reduced paw swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyrimidine: Lacks the pyrazolyl group, making it less versatile in certain applications.
1,3-Dimethyl-1H-pyrazole: Lacks the pyrimidine ring, limiting its use in medicinal chemistry.
6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidine: Similar structure but without the chloro group, affecting its reactivity and applications.
Uniqueness
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is unique due to the combination of its chloro, methyl, and pyrazolyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine (CAS No. 943541-20-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group and a dimethylpyrazole moiety. Its molecular formula is C9H10ClN5, with a molecular weight of approximately 215.66 g/mol. The presence of the halogen and nitrogen-containing heterocycles suggests potential bioactivity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values against various Gram-positive and Gram-negative bacteria ranging from 0.0039 to 0.025 mg/mL .
- Mechanism of Action : The antibacterial effect is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of halogen substituents .
Antifungal Activity
In addition to antibacterial properties, this compound may also exhibit antifungal activity:
- Efficacy Against Fungi : Similar pyrazole derivatives have shown effectiveness against fungi such as Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 78.23 µM .
- Application in Agriculture : The antifungal properties suggest potential applications in agricultural settings as fungicides.
Anticancer Activity
Emerging research highlights the anticancer potential of pyrazole derivatives, including this compound:
- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa) have demonstrated that certain pyrazolo[1,5-a]pyrimidines can act as effective inhibitors of cancer cell proliferation .
- Mechanisms : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest, although specific pathways for this compound need further elucidation.
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-6-8(5-15(3)14-6)9-4-10(11)13-7(2)12-9/h4-5H,1-3H3 |
InChI Key |
GKBQGKRSQIUJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)C)Cl)C |
Origin of Product |
United States |
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